Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- is a modified nucleoside analog. It is structurally similar to uridine but has specific modifications at the 5, 2’, and 3’ positions. These modifications include the addition of a cyano group at the 5 position, the removal of hydroxyl groups at the 2’ and 3’ positions, and the addition of a fluorine atom at the 3’ position. These changes confer unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- involves several steps:
Starting Material: The synthesis typically begins with uridine.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Introduction of Cyano Group: A cyano group is introduced at the 5 position using a suitable reagent, such as cyanogen bromide.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction.
Fluorination: A fluorine atom is introduced at the 3’ position using a fluorinating agent, such as diethylaminosulfur trifluoride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the cyano group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
Wissenschaftliche Forschungsanwendungen
Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies of nucleic acid metabolism and function.
Industry: The compound is used in the development of diagnostic reagents and molecular probes.
Wirkmechanismus
The mechanism of action of Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- involves its incorporation into nucleic acids. The modifications at the 5, 2’, and 3’ positions disrupt normal nucleic acid synthesis and function. The cyano group at the 5 position can interfere with base pairing, while the fluorine atom at the 3’ position can inhibit enzymatic processes involved in nucleic acid metabolism. These disruptions can lead to the inhibition of viral replication and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- can be compared with other nucleoside analogs, such as:
2’,3’-Dideoxyuridine: Lacks hydroxyl groups at the 2’ and 3’ positions but does not have the cyano or fluorine modifications.
5-Fluorouridine: Contains a fluorine atom at the 5 position but retains the hydroxyl groups at the 2’ and 3’ positions.
5-Cyanouridine: Contains a cyano group at the 5 position but retains the hydroxyl groups at the 2’ and 3’ positions.
The unique combination of modifications in Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- confers distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
131221-88-0 |
---|---|
Molekularformel |
C10H10FN3O4 |
Molekulargewicht |
255.20 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H10FN3O4/c11-6-1-8(18-7(6)4-15)14-3-5(2-12)9(16)13-10(14)17/h3,6-8,15H,1,4H2,(H,13,16,17)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
ZCZNLIYHWYKUMR-XLPZGREQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#N)CO)F |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.